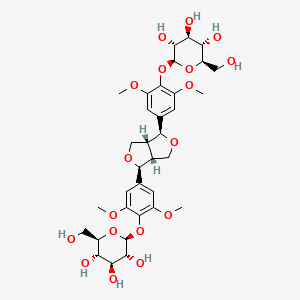
Liriodendrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 21603207 is a natural product found in Globularia alypum, Liriodendron tulipifera, and other organisms with data available.
Applications De Recherche Scientifique
Cardiovascular Health
Liriodendrin has shown potential in treating myocardial infarction (MI) in rats. It protects myocardial cells by inhibiting the release of inflammatory factors, activation of the NF-κB pathway, and apoptosis (Li et al., 2022).
Gastrointestinal Health
Studies have demonstrated the effectiveness of liriodendrin in treating gastric injury. It increases the level of protective prostaglandin E2 (PGE2) and inhibits Helicobacter pylori colonization, a known cause of chronic gastritis, gastric ulcer, and cancer (Sohn et al., 2015).
Anti-inflammatory and Antinociceptive Effects
Liriodendrin isolated from Acanthopanax senticosus has shown significant anti-inflammatory and antinociceptive activities in vivo. It effectively inhibits LPS-induced production of pro-inflammatory cytokines in macrophages (Jung et al., 2003).
Treatment of Ulcerative Colitis
Liriodendrin has been identified as a potential therapeutic agent for ulcerative colitis. It suppresses inflammatory damage in the colon, possibly due to its transformation to syringaresinol in vivo (Zhang et al., 2017).
Acute Lung Injury
Liriodendrin shows promise in treating sepsis-induced acute lung injury. It reduces inflammatory mediator levels and pathologic changes in lung tissues, potentially through the suppression of NF-kB activation and VEGF expression (Yang et al., 2016).
Hypertension Management
Investigations suggest that liriodendrin may be effective in treating hypertension by blocking calcium channels, enhancing nitric oxide release, and reducing oxidative stress (Tajanpure et al., 2021).
Radiation Enteritis Treatment
Liriodendrin could potentially treat radiation enteritis by reducing inflammation and apoptosis in the intestinal tract. It inhibits the sphingolipid pathway, thereby reducing histological damage to the intestinal tract (Li et al., 2022).
Antiarrhythmic Potential
Liriodendrin from Pittosporum brevicalyx has shown antiarrhythmic effects, potentially as a suppressor of CaCl2-induced arrhythmias (Feng et al., 2010).
Pain Management in Endometriosis
Liriodendrin alleviates sciatic endometriosis-associated pain in rats, possibly by suppressing the inflammatory response and regulating the signaling pathway of PI3K/Akt/mTOR (Gong et al., 2021).
Liver Ischemia/Reperfusion Injury
In a study, Liriodendrin showed protective effects against liver ischemia/reperfusion injury in mice, reducing oxidative stress, inflammation, and modulation of the NF-ĸB/TLR-4 pathway (Yu & Cheng, 2022).
Propriétés
Nom du produit |
Liriodendrin |
|---|---|
Formule moléculaire |
C34H46O18 |
Poids moléculaire |
742.7 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1 |
Clé InChI |
FFDULTAFAQRACT-XKBSQSBASA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
Synonymes |
liriodendrin liriodendrin, (1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3abeta,4beta,6aalpha)-isomer liriodendrin, 1S-(1alpha,3aalpha,4alpha,6abeta)-isomer liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



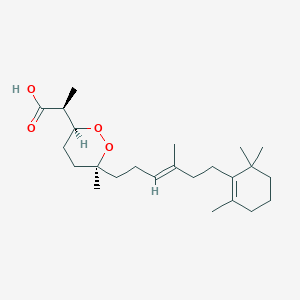
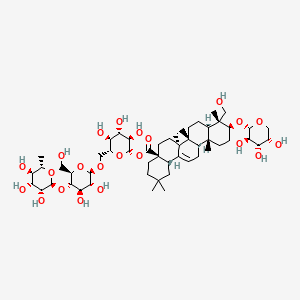
![(2Z)-2-[(9Z,25Z,38Z)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1259532.png)
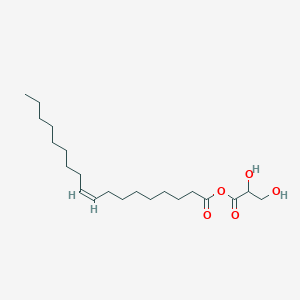
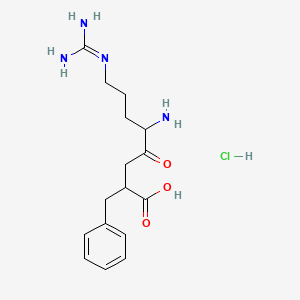
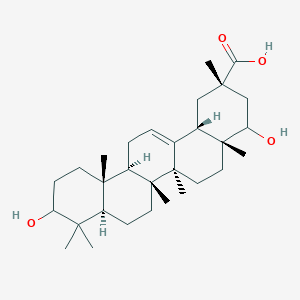
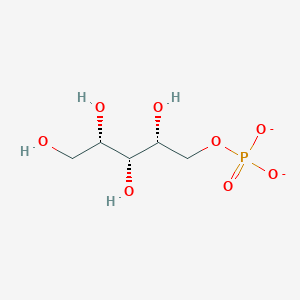
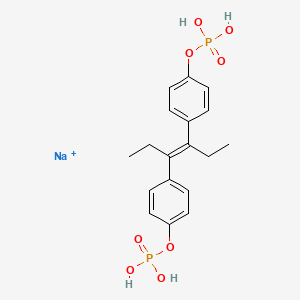
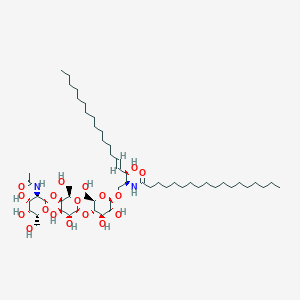
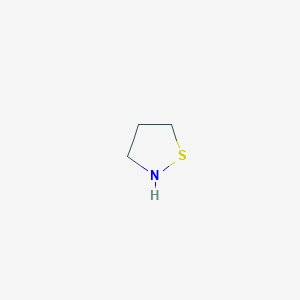
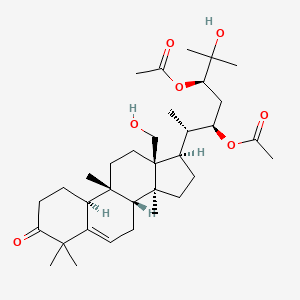
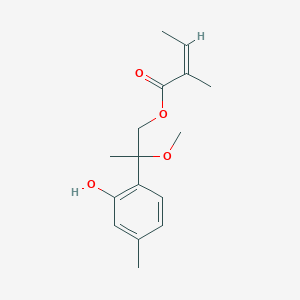
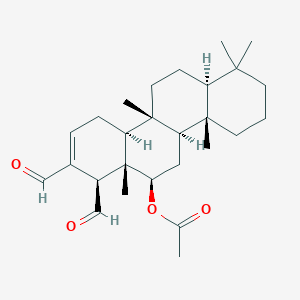
![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)